Thiazolidine, 3-(7-(5-chloro-2-pyridyl)thioheptyl)-, hydrochloride
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Overview
Description
Thiazolidine, 3-(7-(5-chloro-2-pyridyl)thioheptyl)-, hydrochloride is a synthetic compound that belongs to the thiazolidine class of heterocyclic compounds. These compounds are characterized by a five-membered ring containing both sulfur and nitrogen atoms. The specific structure of this compound includes a thiazolidine ring substituted with a 7-(5-chloro-2-pyridyl)thioheptyl group, and it is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolidine, 3-(7-(5-chloro-2-pyridyl)thioheptyl)-, hydrochloride typically involves the reaction of 5-chloro-2-pyridine thiol with a heptyl halide, followed by cyclization with a thiazolidine precursor. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The final product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, advanced purification methods such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Thiazolidine, 3-(7-(5-chloro-2-pyridyl)thioheptyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The chlorine atom in the pyridyl ring can be substituted with other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted pyridyl derivatives.
Scientific Research Applications
Thiazolidine, 3-(7-(5-chloro-2-pyridyl)thioheptyl)-, hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Thiazolidine, 3-(7-(5-chloro-2-pyridyl)thioheptyl)-, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and modulating various biochemical pathways. The presence of the 5-chloro-2-pyridyl group enhances its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine derivatives: Compounds with similar thiazolidine rings but different substituents.
Pyridyl thioethers: Compounds with pyridyl rings substituted with thioether groups.
Uniqueness
Thiazolidine, 3-(7-(5-chloro-2-pyridyl)thioheptyl)-, hydrochloride is unique due to the specific combination of the thiazolidine ring and the 7-(5-chloro-2-pyridyl)thioheptyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
40771-37-7 |
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Molecular Formula |
C15H24Cl2N2S2 |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
3-[7-(5-chloropyridin-2-yl)sulfanylheptyl]-1,3-thiazolidine;hydrochloride |
InChI |
InChI=1S/C15H23ClN2S2.ClH/c16-14-6-7-15(17-12-14)20-10-5-3-1-2-4-8-18-9-11-19-13-18;/h6-7,12H,1-5,8-11,13H2;1H |
InChI Key |
SZIOUVHAMOMVLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCN1CCCCCCCSC2=NC=C(C=C2)Cl.Cl |
Origin of Product |
United States |
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